3-(3-chlorophenyl)-N-{[3-(3-chlorophenyl)-1,2-oxazol-5-yl]methyl}-1,2-oxazole-5-carboxamide
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Overview
Description
3-(3-chlorophenyl)-N-{[3-(3-chlorophenyl)-1,2-oxazol-5-yl]methyl}-1,2-oxazole-5-carboxamide is a complex organic compound characterized by the presence of two oxazole rings and chlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chlorophenyl)-N-{[3-(3-chlorophenyl)-1,2-oxazol-5-yl]methyl}-1,2-oxazole-5-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of 3-(3-chlorophenyl)-1,2-oxazole-5-carboxylic acid: This can be achieved through the cyclization of 3-chlorobenzoyl chloride with hydroxylamine hydrochloride under basic conditions.
Coupling Reaction: The carboxylic acid group is then activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and reacted with 3-(3-chlorophenyl)-1,2-oxazole-5-ylmethylamine to form the desired amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3-chlorophenyl)-N-{[3-(3-chlorophenyl)-1,2-oxazol-5-yl]methyl}-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-(3-chlorophenyl)-N-{[3-(3-chlorophenyl)-1,2-oxazol-5-yl]methyl}-1,2-oxazole-5-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is explored for its use in the development of advanced materials, including polymers and nanomaterials.
Biological Research: It is used as a tool compound to study various biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 3-(3-chlorophenyl)-N-{[3-(3-chlorophenyl)-1,2-oxazol-5-yl]methyl}-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl chloride
- 5-(3-chlorophenyl)-4-hydroxymethyloxazole
- 2-chloro-3-ethyl-1,3-benzoxazol-3-ium
Uniqueness
Compared to similar compounds, 3-(3-chlorophenyl)-N-{[3-(3-chlorophenyl)-1,2-oxazol-5-yl]methyl}-1,2-oxazole-5-carboxamide is unique due to its dual oxazole rings and specific substitution pattern
Properties
Molecular Formula |
C20H13Cl2N3O3 |
---|---|
Molecular Weight |
414.2 g/mol |
IUPAC Name |
3-(3-chlorophenyl)-N-[[3-(3-chlorophenyl)-1,2-oxazol-5-yl]methyl]-1,2-oxazole-5-carboxamide |
InChI |
InChI=1S/C20H13Cl2N3O3/c21-14-5-1-3-12(7-14)17-9-16(27-24-17)11-23-20(26)19-10-18(25-28-19)13-4-2-6-15(22)8-13/h1-10H,11H2,(H,23,26) |
InChI Key |
QPMJWQQTEDIKFO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NOC(=C2)CNC(=O)C3=CC(=NO3)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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